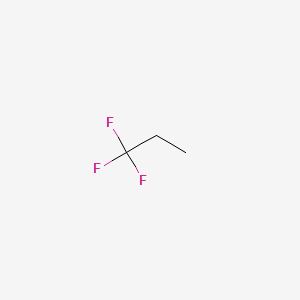

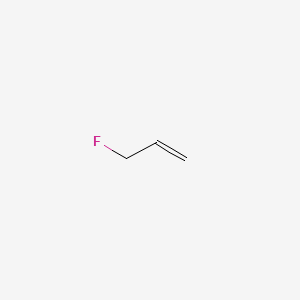

3-Fluoropropene

説明

科学的研究の応用

Defluorinative Functionalization

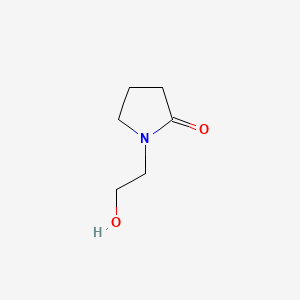

Allyl fluoride plays a significant role in defluorinative functionalization . This process involves the distinctive fluorine effect of organofluorides, which has led to rapid development in this field . A notable application is the four-component defluorinative reaction of allylic fluorides, amidines, and Cs2CO3 for the convenient synthesis of valuable pyrimidine-containing amidino carbamates under transition-metal-free conditions .

Synthesis of Pyrimidine-Containing Amidino Carbamates

The synthetic linchpin for realizing the multi-bonding tandem protocol relied on the directed function of the α-positioned hydroxyl group and the activating effect of the perfluoroalkyl substituent in allylic fluorides . Moreover, cesium carbonate served as a green carbonyl equivalent for formal CO capture .

Allylic Fluorination of Styrenes

Allyl fluoride is used in the allylic fluorination of styrenes, a class of organic molecules . This interaction pathway demonstrates remarkable efficiency in yielding allylic fluoride products . The proposed mechanism for this transformation involves a sequential process .

Synthesis of Organofluorine Compounds

Allylic fluorination reactions hold significant importance in the realm of synthesizing organofluorine compounds . The specific focus lies on comprehending the interaction mechanisms when styrenes come in contact with an electrophilic fluorinating reagent known as Selectfluor .

Optimization of Reaction Conditions

The insights garnered from the study of allylic fluorination reactions provide pivotal guidance for the optimization of reaction conditions, facilitating the fine-tuning of experimental setups .

Design of More Efficient and Selective Allylic Fluorination Reactions

The elucidated mechanism serves as a platform for the design of even more efficient and selective allylic fluorination reactions . This contributes to the broader advancement of organofluorine compound synthesis and allied fields .

作用機序

Target of Action

Allyl fluoride, also known as 3-fluoroprop-1-ene or 3-Fluoropropene, primarily targets alkyl halides in organic compounds . The carbon-halogen bond in these compounds is polarized, making the carbon electrophilic and the halogen nucleophilic . This makes alkyl halides susceptible to nucleophilic substitution reactions, which are the primary mode of action for Allyl fluoride .

Mode of Action

Allyl fluoride interacts with its targets through a mechanism known as nucleophilic substitution . In this process, a nucleophile, an atom that is rich in electrons, donates an electron pair to an electrophile, an atom deficient in electrons . Allyl fluoride, acting as a nucleophile, attacks the electrophilic carbon in the alkyl halide . This interaction results in the formation of new bonds and the breaking of old ones .

Biochemical Pathways

The interaction of Allyl fluoride with alkyl halides affects several biochemical pathways. One of the most significant is the activation of G proteins in eukaryotic cells . G proteins play a crucial role in transmitting signals from various stimuli outside a cell to its interior . The activation of these proteins by Allyl fluoride can affect a variety of cellular processes, including cell growth, differentiation, and immune response .

Pharmacokinetics

It is known that fluorinated alkyl groups can increase potency, lipophilicity, and metabolic stability . These properties can improve the bioactivity and pharmacokinetics of compounds containing Allyl fluoride .

Result of Action

The molecular and cellular effects of Allyl fluoride’s action are diverse, depending on the specific biochemical pathways it affects. For instance, by activating G proteins, Allyl fluoride can influence various cellular responses, such as cell growth and differentiation . Additionally, the nucleophilic substitution reactions that Allyl fluoride undergoes can lead to the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of Allyl fluoride can be influenced by various environmental factors. For example, the rate of nucleophilic substitution reactions involving Allyl fluoride can be affected by the solvent in which the reaction takes place . Furthermore, the presence of other functional groups in the reaction environment can also influence the reactivity and selectivity of Allyl fluoride .

特性

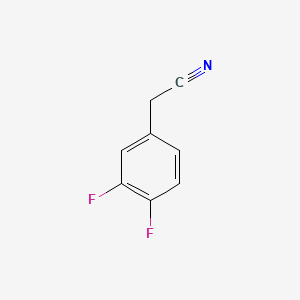

IUPAC Name |

3-fluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMKXHXKNIOBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231374 | |

| Record name | 3-Fluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropropene | |

CAS RN |

818-92-8 | |

| Record name | Allyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8N8C77QY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of allyl fluoride?

A1: Allyl fluoride, also known as 3-fluoropropene, has the molecular formula C3H5F and a molecular weight of 60.07 g/mol.

Q2: Is there any spectroscopic data available for allyl fluoride?

A2: Yes, various spectroscopic studies have been conducted on allyl fluoride. Researchers have investigated its infrared (IR) [, , , , , , , ], Raman [, , ], microwave [, , , ], and electron paramagnetic resonance (EPR) [] spectra. These studies provide valuable insights into its structure, bonding, and conformational properties.

Q3: What are the key structural features of allyl fluoride revealed by these spectroscopic studies?

A3: Spectroscopic analysis confirms the presence of a C=C double bond and a C-F single bond in the molecule [, , ]. Additionally, these studies reveal that allyl fluoride exists as two different conformers, cis and gauche, arising from the rotation around the C-C single bond [, , , , , , , ]. The cis conformer, where the fluorine atom is closer to the double bond, is found to be more stable than the gauche conformer [, , , , , ].

Q4: What is the energy difference between the cis and gauche conformers of allyl fluoride?

A4: Experimental studies using various techniques, including IR, Raman, and microwave spectroscopy, have determined the enthalpy difference between the cis and gauche conformers to range from 58 to 263 cm-1, depending on the method and phase [, , , , ].

Q5: Can computational chemistry accurately predict this energy difference?

A5: While initial ab initio calculations struggled to accurately predict the relative stability of the two conformers [], higher-level calculations using larger basis sets and considering electron correlation have successfully reproduced the experimental trend, showing the cis conformer to be more stable [, ].

Q6: What factors contribute to the higher stability of the cis conformer?

A6: The higher stability of the cis conformer is attributed to a combination of factors, including steric interactions and electronic effects [, ]. Computational studies, particularly natural bond orbital (NBO) analysis, suggest that C2-C3 vicinal hyperconjugation plays a significant role in stabilizing the cis conformer [].

Q7: How does allyl fluoride react in the presence of a radical initiator?

A7: Allyl fluoride can be polymerized with various monomers like vinyl chloride and vinyl acetate using free radical initiators []. This polymerization behavior resembles that of propylene, suggesting the involvement of the allylic group in the polymerization process.

Q8: Are there any catalytic applications of allyl fluoride?

A8: Recent research highlights the potential of allyl fluoride as a versatile building block in organic synthesis, particularly in transition-metal-catalyzed reactions [, , , , ]. The unique reactivity of the allylic C-F bond, activated by silicon or palladium catalysts, allows for the development of innovative transformations.

Q9: Can you provide specific examples of these catalytic applications?

A9: Allyl fluorides have been successfully employed in enantioselective allylic trifluoromethylation reactions using palladium catalysts and chiral ligands [, ]. They also serve as efficient substrates in regio- and stereoretentive fluorination reactions catalyzed by iridium complexes [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。